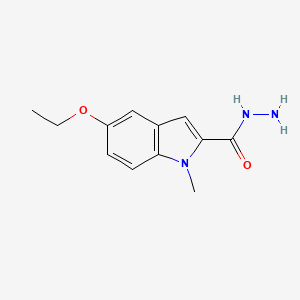
1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, hydrazide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, hydrazide typically involves the reaction of indole derivatives with hydrazine. One common method includes the hydrazinolysis of esters to form indole-2-carbohydrazides, which are then reacted with various aldehydes and ketones in ethanol, catalyzed by acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, hydrazide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, hydrazide involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological pathways. For example, it may inhibit specific enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects .
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, hydrazide can be compared with other indole derivatives such as:
1H-Indole-2-carboxylic acid, 1-methyl-: Similar in structure but lacks the ethoxy group, which may affect its biological activity.
Ethyl 5-hydroxyindole-2-carboxylate: Contains a hydroxyl group, making it more hydrophilic and potentially altering its reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61905-92-8 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
5-ethoxy-1-methylindole-2-carbohydrazide |
InChI |
InChI=1S/C12H15N3O2/c1-3-17-9-4-5-10-8(6-9)7-11(15(10)2)12(16)14-13/h4-7H,3,13H2,1-2H3,(H,14,16) |
InChI Key |
RPJORYJUMIEWHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















